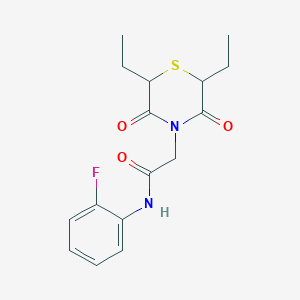

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide

描述

The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide features a thiomorpholin core (a six-membered ring containing sulfur) substituted with diethyl groups at positions 2 and 6 and oxo groups at positions 3 and 5. The acetamide moiety is linked to a 2-fluorophenyl group, which introduces electronic and steric effects. While direct pharmacological data for this compound is unavailable, its structural features align with bioactive analogs documented in recent literature .

属性

IUPAC Name |

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3S/c1-3-12-15(21)19(16(22)13(4-2)23-12)9-14(20)18-11-8-6-5-7-10(11)17/h5-8,12-13H,3-4,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIAUXNFRCMVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula and a molecular weight of approximately 321.39 g/mol. The presence of a fluorine atom on the phenyl ring is significant for its biological activity.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors. The thiomorpholine moiety is crucial for its interaction with biological targets, potentially enhancing selectivity and potency.

Structure-Activity Relationship (SAR)

In studies involving related compounds, it has been observed that:

- The introduction of fluoro groups typically increases potency against specific targets.

- The dioxo substituent enhances binding affinity to enzymes by stabilizing the transition state during catalysis .

Enzyme Inhibition

A notable study revealed that derivatives containing a fluorophenyl group showed substantial inhibition of α-l-fucosidases, with IC50 values in the low micromolar range. Specifically, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide demonstrated IC50 values of 0.012 μM against human lysosomal α-l-fucosidase, indicating a strong potential for therapeutic use in treating genetic disorders like fucosidosis .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related thiomorpholine derivatives suggest that they may act against various pathogens. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

- Inhibition Studies : In vitro assays have shown that the compound significantly inhibits α-l-fucosidase activity in human cells, suggesting its utility in enzyme replacement therapies for lysosomal storage disorders.

- Toxicity Assessments : Toxicological evaluations indicate that while the compound exhibits potent biological activity, it also requires careful assessment regarding cytotoxicity and off-target effects.

Data Table: Biological Activity Summary

相似化合物的比较

Thiomorpholin vs. Morpholin Derivatives

Key Comparison :

- Morpholin Analogs :

- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): Features a morpholin ring (C4H7O2) with acetyl and dimethyl substituents. The absence of sulfur reduces lipophilicity (LogP ≈ 2.2) and may decrease membrane permeability compared to the target .

- 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): Incorporates a methylsulfonyl group, increasing polarity (LogP ≈ 1.9) and altering solubility profiles .

Implications :

The thiomorpholin core in the target compound likely improves bioavailability compared to morpholin analogs, as sulfur’s electron-donating properties enhance interaction with hydrophobic binding pockets .

Fluorophenyl vs. Other Aromatic Substituents

Key Comparison :

- Target Compound : The 2-fluorophenyl group introduces strong electron-withdrawing effects, directing subsequent reactions to the meta position. This substituent may enhance binding affinity to aryl hydrocarbon receptors or kinases .

- Analog with 5-Methylisoxazolyl :

Implications :

The 2-fluorophenyl group in the target compound balances steric and electronic effects, optimizing interactions with biological targets compared to bulkier or less electronegative substituents .

Acetamide Derivatives with Sulfur-Containing Groups

Key Comparison :

- N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide (): Features a thiadiazole-thioether group, which may increase oxidative instability compared to the target’s thiomorpholin core .

- 5-(P-Acetylaminophenylsulfonyl)dihydro-1,3,5-dioxazine (): The sulfonyl group enhances solubility but reduces passive diffusion across biological membranes .

Implications :

The target’s thiomorpholin-acetamide structure offers a balance between stability and bioavailability, outperforming analogs with labile sulfur linkages or highly polar groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。